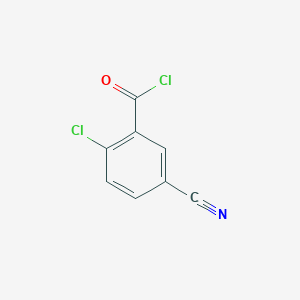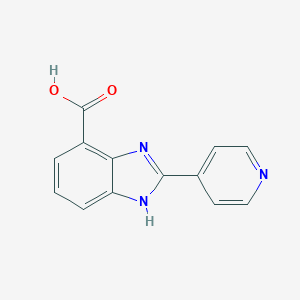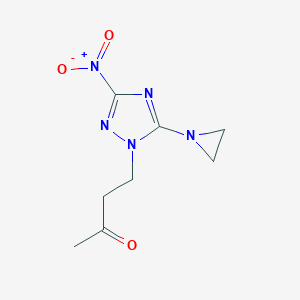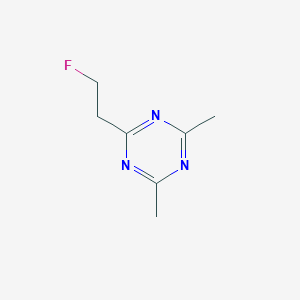
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine, also known as FET, is a chemical compound that is widely used in scientific research. FET is a triazine-based radiotracer that is used in positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that is used to visualize the metabolic activity of tissues in the body. FET is used in PET imaging to detect the presence of tumors, particularly in the brain.
Mécanisme D'action
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is taken up by tumor cells through the amino acid transport system. The uptake of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is proportional to the metabolic activity of the tumor cells. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is not taken up by healthy tissue, which makes it a highly specific tracer for tumor imaging.
Effets Biochimiques Et Physiologiques
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has no known biochemical or physiological effects. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is rapidly cleared from the body through the kidneys and does not accumulate in any organs.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has several advantages for lab experiments. It is a highly specific tracer for tumor imaging, which makes it useful for the study of tumor metabolism. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also relatively easy to synthesize, which makes it widely available for research purposes.
The main limitation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is its short half-life. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has a half-life of approximately 110 minutes, which means that it must be synthesized shortly before use. This limits the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in experiments that require long imaging times.
Orientations Futures
There are several future directions for the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in scientific research. One area of research is the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in the imaging of other types of tumors, such as lung cancer and pancreatic cancer. Another area of research is the development of new synthesis methods for 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine that can increase its availability for research purposes. Finally, there is interest in the development of new tracers that can be used in combination with 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine to improve tumor imaging.
Méthodes De Synthèse
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is synthesized by reacting 2-chloroethylamine hydrochloride with 4,6-dimethyl-1,3,5-triazine in the presence of a base. The reaction results in the formation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine as a white crystalline solid. The synthesis of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is a complex process that requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is widely used in scientific research for PET imaging of tumors. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is particularly useful in the imaging of brain tumors, as it can differentiate between tumor tissue and healthy tissue. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also used in the imaging of other types of tumors, such as prostate cancer and breast cancer.
Propriétés
Numéro CAS |
113768-74-4 |
|---|---|
Nom du produit |
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
Formule moléculaire |
C7H10FN3 |
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
2-(2-fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C7H10FN3/c1-5-9-6(2)11-7(10-5)3-4-8/h3-4H2,1-2H3 |
Clé InChI |
ZFUAFMMFJBGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)CCF)C |
SMILES canonique |
CC1=NC(=NC(=N1)CCF)C |
Synonymes |
1,3,5-Triazine,2-(2-fluoroethyl)-4,6-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![Thiazolidine,3-[(2S,3S)-2-aMino-3-Methyl-1-oxopentyl]-, (2E)-2-butenedioate (2](/img/structure/B49939.png)
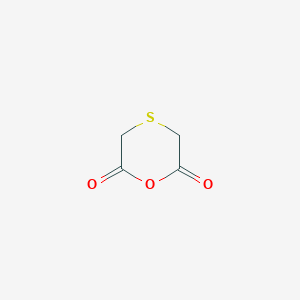
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
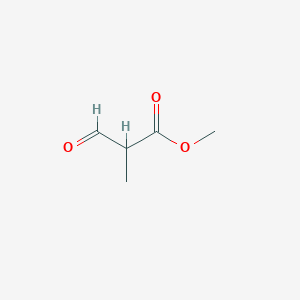
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

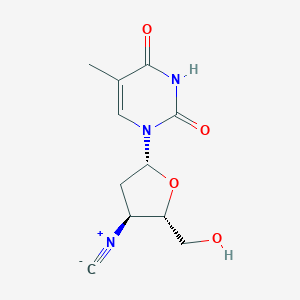

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)
